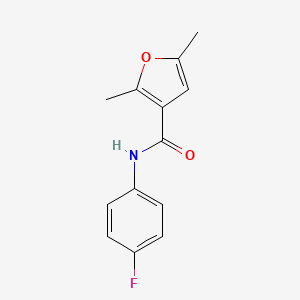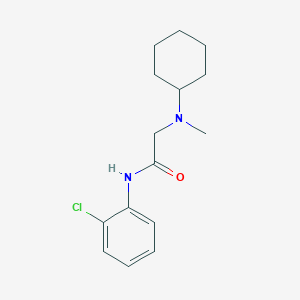
2-methoxyphenyl pentopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxyphenyl pentopyranoside, also known as MP-10, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a glycoside derivative of 2-methoxyphenol and pentose sugar, with a molecular formula of C13H18O7. MP-10 has been found to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Scientific Research Applications
2-methoxyphenyl pentopyranoside has been found to have various scientific research applications, particularly in the field of biochemistry. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. 2-methoxyphenyl pentopyranoside has also been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, making it a potential candidate for use in drug development.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl pentopyranoside is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. 2-methoxyphenyl pentopyranoside has also been found to activate certain proteins, such as Nrf2, which play a role in cellular defense mechanisms.
Biochemical and Physiological Effects:
2-methoxyphenyl pentopyranoside has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has also been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. 2-methoxyphenyl pentopyranoside has been shown to have protective effects on the liver and kidneys, and may also have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methoxyphenyl pentopyranoside in lab experiments is its low toxicity, making it a safe compound to work with. 2-methoxyphenyl pentopyranoside is also relatively easy to synthesize, and its structure can be modified to improve its properties. However, one limitation of using 2-methoxyphenyl pentopyranoside is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-methoxyphenyl pentopyranoside. One area of interest is its potential as an anticancer agent, particularly in the treatment of breast cancer. 2-methoxyphenyl pentopyranoside has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the mechanism of action of 2-methoxyphenyl pentopyranoside and its potential applications in drug development.
In conclusion, 2-methoxyphenyl pentopyranoside is a promising compound with various scientific research applications. Its synthesis method is relatively simple, and it has been found to have various biochemical and physiological effects. While there are limitations to working with 2-methoxyphenyl pentopyranoside, its potential as an anticancer and anti-inflammatory agent make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 2-methoxyphenyl pentopyranoside involves the reaction of 2-methoxyphenol with pentose sugar, typically D-ribose or D-arabinose, in the presence of a catalyst such as sulfuric acid. The reaction proceeds through a glycosylation process, resulting in the formation of 2-methoxyphenyl pentopyranoside. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the temperature and reaction time.
properties
IUPAC Name |
2-(2-methoxyphenoxy)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O6/c1-16-8-4-2-3-5-9(8)18-12-11(15)10(14)7(13)6-17-12/h2-5,7,10-15H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXQDMXCTTWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2C(C(C(CO2)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)oxane-3,4,5-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(phenylsulfonyl)methylene]dibenzene](/img/structure/B4986593.png)


![N-(3-{N-[(4-ethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4986629.png)

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4986642.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methylbenzamide](/img/structure/B4986654.png)
![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)

![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)